molecular formula C9H10BNO3 B3220974 7-Methoxy-1H-indole-2-boronic acid CAS No. 1203844-16-9

7-Methoxy-1H-indole-2-boronic acid

Cat. No. B3220974
CAS RN: 1203844-16-9
M. Wt: 190.99 g/mol
InChI Key: BCAYELQWMQDPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1H-indole-2-boronic acid is a chemical compound that has been widely used in scientific research for its unique properties. It is a boronic acid derivative of indole and has been found to have various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

7-Methoxy-1H-indole-2-boronic acid inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. The inhibition of GSK-3 has been shown to have various effects on cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
In addition to its effects on GSK-3, this compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7-Methoxy-1H-indole-2-boronic acid has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also soluble in polar solvents, which makes it compatible with various experimental protocols. However, one limitation of this compound is its low potency compared to other GSK-3 inhibitors. This limitation may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the use of 7-Methoxy-1H-indole-2-boronic acid in scientific research. One area of interest is the development of more potent GSK-3 inhibitors based on the structure of this compound. Another area of interest is the exploration of its effects on other cellular processes beyond GSK-3 inhibition. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases.

Scientific Research Applications

7-Methoxy-1H-indole-2-boronic acid has been widely used in scientific research for its ability to inhibit protein kinases, specifically glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(7-methoxy-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c1-14-7-4-2-3-6-5-8(10(12)13)11-9(6)7/h2-5,11-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAYELQWMQDPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677970
Record name (7-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203844-16-9
Record name (7-Methoxy-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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